molecular formula C12H8F2N2O B13592283 6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide

6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide

Cat. No.: B13592283
M. Wt: 234.20 g/mol
InChI Key: XNRZFROJDFCFES-UHFFFAOYSA-N
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Description

6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide is a fluorinated pyridine derivative Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which often include enhanced stability and bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a hydrogen atom on the pyridine ring. This can be achieved using reagents such as anhydrous ammonia gas in acetonitrile at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of such compounds .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction could produce fluorinated amines .

Scientific Research Applications

6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of two fluorine atoms, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and bioactivity .

Properties

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H8F2N2O/c13-8-4-6-9(7-5-8)15-12(17)10-2-1-3-11(14)16-10/h1-7H,(H,15,17)

InChI Key

XNRZFROJDFCFES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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